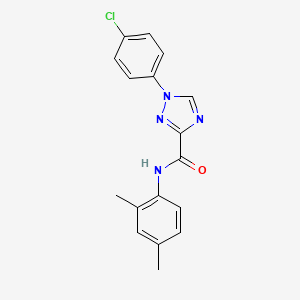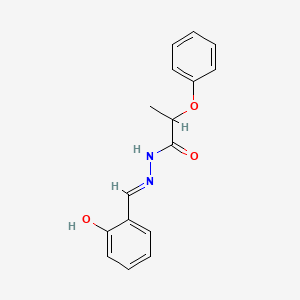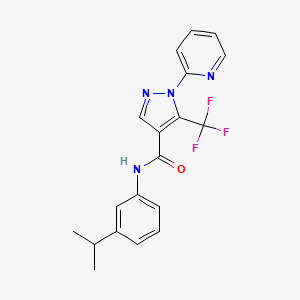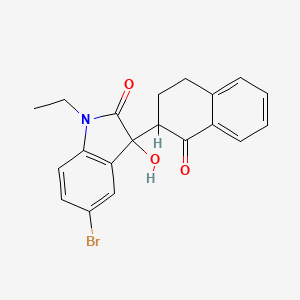![molecular formula C26H28N2O3 B15282987 N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide](/img/structure/B15282987.png)
N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide is a complex organic compound characterized by its unique structure, which includes multiple allyl groups and a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diallylamine with 4-aminobenzamide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, and solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce amines.
科学研究应用
N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.
Industry: It can be used in the development of new materials with specific properties, such as adhesives or coatings.
作用机制
The mechanism of action of N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide involves its interaction with molecular targets such as enzymes or receptors. The allyl groups may facilitate binding to these targets, while the benzamide core can interact with specific sites on the target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N,N-diallyl-4-aminobenzenesulfonamide
- N,N-diallyl-4-methylbenzenesulfonamide
- N,N-diallyldichloroacetamide
Uniqueness
N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide is unique due to its specific structure, which includes both allyl groups and a benzamide core. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.
属性
分子式 |
C26H28N2O3 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
4-[4-[bis(prop-2-enyl)carbamoyl]phenoxy]-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C26H28N2O3/c1-5-17-27(18-6-2)25(29)21-9-13-23(14-10-21)31-24-15-11-22(12-16-24)26(30)28(19-7-3)20-8-4/h5-16H,1-4,17-20H2 |
InChI 键 |
ZERRCFZJRNGSJG-UHFFFAOYSA-N |
规范 SMILES |
C=CCN(CC=C)C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N(CC=C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282912.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282916.png)

![N-(3,4-dimethyl-5-isoxazolyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15282930.png)

![1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282943.png)
![3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B15282948.png)
![2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B15282954.png)
![4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B15282981.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1,3-thiazol-2-amine](/img/structure/B15282982.png)

![3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282986.png)
![1-(4-chloro-1,2,3,5-cyclohexatetraen-1-yl)-N-[1-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282994.png)
